
2-Methoxy-5-pyridineboronic acid
Overview
Description
2-Methoxy-5-pyridineboronic acid (CAS: 163105-89-3) is a heteroarylboronic acid with the molecular formula C₆H₈BNO₃ and a molecular weight of 152.95 g/mol . It appears as a white to off-white powder and is typically stored at 2–8°C to ensure stability . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in pharmaceutical and materials science research. Its structure features a methoxy group at the 2-position and a boronic acid group at the 5-position of the pyridine ring, which influences its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-5-pyridineboronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation: This method involves the reaction of 5-bromo-2-methoxypyridine with an organolithium reagent, followed by treatment with a boron-containing compound such as triisopropyl borate.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with boron reagents like tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-pyridineboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Methoxy-5-pyridineboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 2-Methoxy-5-pyridineboronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism involves the formation of a palladium-boron intermediate, which facilitates the transfer of the organic group from boron to palladium .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-methoxy-5-pyridineboronic acid with structurally related boronic acids:
*CAS numbers inferred from context where explicit data was unavailable.
Key Observations:
- Substituent Position : The position of the methoxy and boronic acid groups significantly affects reactivity. For example, 2-methoxy-3-pyridineboronic acid (boronic acid at 3-position) shows reduced coupling efficiency compared to the 5-position isomer .
- Halogen Incorporation : Chloro-substituted derivatives (e.g., 2-chloro-5-pyridineboronic acid) enable further functionalization via nucleophilic substitution, expanding utility in drug discovery .
Reactivity in Suzuki-Miyaura Couplings
This compound exhibits high reactivity in cross-coupling reactions. For instance, its reaction with 4,6-dichloropyrimidine yields 4,6-bis(2-methoxy-5-pyridyl)pyrimidine in 84% yield . In contrast:
- 2-Methoxy-3-pyridineboronic acid under similar conditions gives a lower yield (64%) due to steric hindrance and electronic effects .
- 5-Pyrimidineboronic acid forms fused heteroarylpyrimidines but requires optimized conditions due to the electron-deficient pyrimidine ring .
Stability and Handling
- Boronic acids, including this compound, are hygroscopic and require anhydrous storage. Derivatives with electron-withdrawing groups (e.g., Cl) may exhibit enhanced stability .
- Hazard profiles vary; for example, 3-chloro-2-methoxy-5-pyridineboronic acid may pose greater toxicity risks due to the chloro substituent .
Biological Activity
2-Methoxy-5-pyridineboronic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it a valuable building block in organic synthesis and a useful tool in biochemical applications.
The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymes. Notably, it has been studied as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the regulation of exosome release and associated with various neurodegenerative diseases, including Alzheimer's disease (AD).
Inhibition of nSMase2
Research indicates that compounds derived from this compound exhibit significant inhibitory activity against nSMase2. For instance, a study demonstrated that analogs of this compound could inhibit nSMase2 with an IC50 value as low as 300 nM, suggesting strong pharmacological potential. The inhibition of nSMase2 is vital as it plays a critical role in the formation and release of exosomes, which are involved in cellular communication and have been linked to the progression of neurodegenerative diseases .
Case Studies
- Alzheimer's Disease Models : In vivo studies using mouse models of Alzheimer's disease have shown that administration of nSMase2 inhibitors derived from this compound can significantly reduce cognitive impairment. These studies utilized various dosing regimens and demonstrated favorable pharmacokinetic properties, including effective brain penetration and sustained plasma concentrations .
- Potential Therapeutic Applications : The ability to inhibit nSMase2 suggests potential therapeutic applications for this compound in treating diseases characterized by exosome dysfunction. This includes not only Alzheimer's disease but also conditions such as HIV-associated neurocognitive disorders and metastatic cancers .
Data Tables
Compound | Activity (IC50) | Target Enzyme | Biological Implications |
---|---|---|---|
This compound Derivative | 300 nM | nSMase2 | Potential treatment for AD |
Other Analogues | Varies | nSMase2 | Varies based on structure |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-Methoxy-5-pyridineboronic acid?
- Methodology : The compound is synthesized via lithium-halogen exchange on 2-methoxy-5-bromopyridine derivatives, followed by reaction with triisopropylborate. This generates the boronic acid functionality, which is critical for Suzuki-Miyaura cross-coupling reactions. Post-synthesis purification typically involves recrystallization or column chromatography to achieve >97% purity .
- Key Data : Yields range from 56% to 84% in bis-arylpyrimidine syntheses when using Pd(PPh₃)₂Cl₂ as the catalyst .
Q. How should this compound be stored to ensure stability?
- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C in a dark, moisture-free environment. Prolonged storage is discouraged due to potential degradation, which may increase reactivity hazards. Separate from oxidizers and strong acids/bases .
Q. What spectroscopic methods are used to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8–4.0 ppm for ¹H) and aromatic proton environments.
- IR Spectroscopy : Identify B–O stretches (~1350 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (152.95 g/mol) via ESI-MS or MALDI-TOF .
Q. What safety precautions are necessary when handling this compound?
- Methodology : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin/eye contact, rinse immediately with water for 15 minutes. Store waste in designated containers for boronic acid disposal .
Advanced Research Questions
Q. What factors influence the efficiency of Suzuki-Miyaura couplings using this compound?
- Methodology :
- Catalyst System : Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ in dioxane/water mixtures.
- Base : Na₂CO₃ or K₂CO₃ (2–3 equiv) to deprotonate the boronic acid.
- Temperature : Reactions typically proceed at 80–95°C for 12–24 hours.
- Substrate Ratios : Aryl halide:boronic acid ratios of 1:1.2 minimize homocoupling .
- Data Contradiction Analysis : Lower yields (<50%) may result from incomplete deoxygenation of solvents or residual moisture. Use degassed solvents and molecular sieves to mitigate .
Q. How does the methoxy substituent affect regioselectivity in cross-coupling reactions?
- Methodology : The electron-donating methoxy group at the 2-position directs coupling to the 5-position via steric and electronic effects. Computational studies (DFT) suggest enhanced stability of the transition state when the methoxy group is ortho to the boron atom .
Q. How to address contradictory results in coupling reactions (e.g., low yields or side products)?
- Troubleshooting Steps :
Purity Check : Analyze via HPLC to ensure boronic acid purity >97%. Contaminants like anhydrides (from synthesis) can inhibit catalysis .
Catalyst Screening : Test alternative ligands (e.g., SPhos, XPhos) to improve turnover.
Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and optimize reaction time .
Q. What are common side reactions, and how can they be suppressed?
- Side Reactions : Protodeboronation (loss of boron group) and homocoupling (bis-aryl formation).
- Mitigation :
- Protodeboronation : Use freshly distilled solvents and avoid acidic conditions.
- Homocoupling : Limit oxygen exposure by degassing and using excess aryl halide (1.5 equiv) .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHADXDMPEUWEAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370258 | |
Record name | 2-Methoxy-5-pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163105-89-3 | |
Record name | 2-Methoxy-5-pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxypyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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